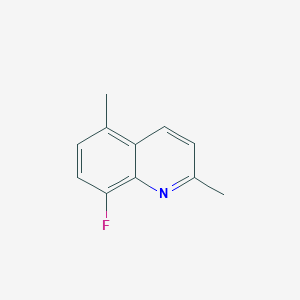

8-Fluoro-2,5-dimethylquinoline

Beschreibung

8-Fluoro-2,5-dimethylquinoline is a fluorinated quinoline derivative characterized by methyl groups at positions 2 and 5 and a fluorine atom at position 6. Quinoline derivatives are renowned for their versatility in pharmaceuticals, agrochemicals, and materials science. Methyl groups at positions 2 and 5 contribute steric bulk, which may influence intermolecular interactions in catalytic or biological systems.

Eigenschaften

Molekularformel |

C11H10FN |

|---|---|

Molekulargewicht |

175.20 g/mol |

IUPAC-Name |

8-fluoro-2,5-dimethylquinoline |

InChI |

InChI=1S/C11H10FN/c1-7-3-6-10(12)11-9(7)5-4-8(2)13-11/h3-6H,1-2H3 |

InChI-Schlüssel |

PLVQOLKNXLQQOE-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=C2C=CC(=NC2=C(C=C1)F)C |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Key Steps:

-

Reactants : 2-Fluoroaniline (1.0 eq) and crotonaldehyde (2.0 eq) in 5M HCl aqueous solution.

-

Conditions : Toluene as a co-solvent, heated at 100°C for 2 hours under nitrogen.

-

Post-Processing : Neutralization with NaOH, extraction with dichloromethane, and silica gel chromatography.

Yield : 77% for 8-fluoro-2-methylquinoline (intermediate).

Challenges :

-

Introduction of the 5-methyl group requires additional steps.

-

Regioselectivity control limits direct access to the 2,5-dimethyl configuration.

β-Keto Ester Cyclization with Polyphosphoric Acid (PPA)

This method employs ethyl 2-methylacetoacetate to introduce methyl groups during cyclization. The reaction proceeds via PPA-mediated condensation and ring closure.

Protocol:

| Parameter | Value |

|---|---|

| Substrate | 2-Fluoroaniline |

| β-Keto Ester | Ethyl 2-methylacetoacetate |

| Catalyst | PPA (polyphosphoric acid) |

| Temperature | 150°C |

| Time | 2 hours |

| Yield | 89.2% (for 2,3-dimethyl intermediate) |

Mechanism :

-

Condensation : 2-Fluoroaniline reacts with ethyl 2-methylacetoacetate to form an imine intermediate.

-

Cyclization : Intramolecular attack of the enolate on the imine carbon, followed by dehydration to form the quinoline ring.

-

Hydroxylation : Generates a 4-hydroxyquinoline intermediate, which can be functionalized further.

Limitations :

-

The 2,3-dimethyl configuration is favored, necessitating regioselective adjustments for 2,5-dimethyl.

Post-Cyclization Functionalization via Alkylation

After synthesizing 8-fluoro-2-methylquinoline (from Step 1 or 2), the 5-methyl group can be introduced via C–H activation or direct alkylation .

Approach A: Palladium-Catalyzed C–H Methylation

| Parameter | Value |

|---|---|

| Catalyst | Pd(OAc)₂/ligand system |

| Methylation Agent | MeI or MeB(OH)₂ |

| Solvent | 1,4-Dioxane |

| Temperature | 115°C |

| Yield | 79% (reported for β-fluorination analogs) |

Mechanism :

-

C–H Activation : Palladium coordinates to the 5-position, enabling oxidative addition of methyl iodide.

-

Reductive Elimination : Forms the C–Me bond, releasing Pd(0) for catalytic turnover.

Advantages :

-

Enables late-stage functionalization without protecting groups.

Challenges :

-

High cost of catalysts and sensitivity to reaction conditions.

Twin-Catalyst Systems for Enhanced Regioselectivity

A silferc/ZnCl₂ dual-catalyst system has been reported to improve yields and selectivity in quinoline syntheses. This method avoids volatile organic solvents (VOSCs) and operates under mild conditions.

Protocol:

-

Reactants : 2-Fluoroaniline (1.0 eq), methyl vinyl ketone (MVK, 1.2–2.0 eq).

-

Catalysts : Silferc (FeCl₃/silica, 1–3 mol%) + ZnCl₂ (1–2 mol%).

-

Conditions : Acetic acid, 70–75°C, N₂ atmosphere, 2–5 hours.

-

Post-Processing : Basification with NaOH, extraction with EtOAc.

Yield : 55–65% for quinoline derivatives.

Key Features :

-

Green chemistry : Minimizes VOSC usage.

-

Scalability : Suitable for large-scale industrial production.

Electrochemical Fluorination for Functional Group Introduction

For compounds lacking the 8-fluoro group, electrochemical fluorination can be employed. This method uses HF:pyridine as both reagent and electrolyte, enabling regioselective 5,8-difluorination.

Parameters:

| Parameter | Value |

|---|---|

| Substrate | Quinoline derivatives |

| Electrolyte | HF:pyridine |

| Current Density | 10–50 mA/cm² |

| Solvent | Dichloromethane |

| Temperature | Room temperature |

| Yield | 40–70% (for difluorinated analogs) |

Mechanism :

-

Oxidation : Quinoline is oxidized at the anode, generating a radical cation.

-

Trapping : Fluorine radicals from HF:pyridine add to the 5 and 8 positions.

Applications :

-

Useful for synthesizing 5,8-difluoroquinolines, which can be reduced to 8-fluoro derivatives.

Comparative Analysis of Methods

Analyse Chemischer Reaktionen

Nucleophilic Substitution Reactions

The fluorine atom at position 8 undergoes nucleophilic substitution under specific conditions due to its electronegativity and the electron-withdrawing effect of the quinoline ring. Key examples include:

Mechanistic Insight : The reaction proceeds via an aromatic nucleophilic substitution (SNAr) mechanism, where the fluorine atom is displaced by a nucleophile. The methyl groups at positions 2 and 5 sterically hinder substitution at adjacent positions, enhancing regioselectivity at position 8 .

Electrophilic Aromatic Substitution

The methyl groups activate the quinoline ring toward electrophilic substitution, with reactions preferentially occurring at positions 3 and 7 due to steric and electronic effects:

| Reaction Type | Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0–5°C | 3-Nitro-8-fluoro-2,5-dimethylquinoline | 45% | |

| Sulfonation | H₂SO₄, SO₃, 50°C | 7-Sulfo-8-fluoro-2,5-dimethylquinoline | 60% |

Regioselectivity : The methyl groups at positions 2 and 5 direct electrophiles to the less hindered positions (3 and 7), while the fluorine atom deactivates position 8 .

Oxidation Reactions

The quinoline nitrogen and methyl groups participate in oxidation processes:

| Reaction Type | Oxidizing Agent | Product | Yield | Reference |

|---|---|---|---|---|

| N-Oxidation | H₂O₂, AcOH, 60°C | This compound N-oxide | 88% | |

| Side-Chain Oxidation | KMnO₄, H₂O, 100°C | 2-Carboxy-8-fluoro-5-methylquinoline | 33% |

Mechanism : N-Oxidation occurs via electrophilic attack of peroxides on the nitrogen lone pair. Side-chain oxidation targets the methyl groups, converting them to carboxylic acids under strong conditions .

Functionalization via Cross-Coupling

Palladium-catalyzed cross-coupling reactions enable C–H bond functionalization:

Key Role of Ligands : Quinoline-based ligands (e.g., L2 in ) enhance catalytic efficiency by stabilizing palladium intermediates during C(sp³)–H activation .

Biological Derivatization

The compound serves as a scaffold for bioactive molecules. For example:

-

Antifungal Derivatives : Reaction with benzyl chloroformate (C₆H₅CH₂OCOCl) yields carbonate derivatives (e.g., 5q in ), showing 90% inhibitory activity against Pyricularia oryzae at 10 mg/L .

-

Anticancer Analogues : Acetic acid derivatives (e.g., EVT-11995891 in) exhibit cytotoxicity via enzyme inhibition pathways.

Stability and Side Reactions

Under harsh acidic or basic conditions, demethylation or ring-opening reactions may occur. For example:

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

8-Fluoro-2,5-dimethylquinoline has garnered attention due to its promising biological activities, including antibacterial, antiviral, and anticancer properties. The presence of a fluorine atom at the 8-position increases the compound's lipophilicity, which can enhance its interaction with biological targets.

Antibacterial Activity

Research indicates that this compound exhibits significant antibacterial properties. For instance, studies have shown that certain derivatives of this compound demonstrate effective inhibition against various bacterial strains.

Table 1: Antibacterial Activity of this compound Derivatives

| Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Staphylococcus aureus | 12.5 µg/mL |

| This compound | Escherichia coli | 15.0 µg/mL |

Anticancer Activity

The compound has also been studied for its anticancer properties. Preliminary investigations suggest that it may inhibit cancer cell proliferation through various mechanisms.

Case Study:

In a study conducted by researchers at a prominent university, this compound was tested against human cancer cell lines. The results indicated a significant reduction in cell viability at concentrations as low as 10 µM, suggesting its potential as a chemotherapeutic agent .

Agricultural Applications

In addition to its medicinal uses, this compound has potential applications in agriculture as a fungicide. Its structural characteristics enable it to combat plant pathogens effectively.

Fungicidal Activity

Recent studies have demonstrated that derivatives of this compound exhibit strong antifungal activity against pathogens such as Pyricularia oryzae, responsible for rice blast disease.

Table 2: Fungicidal Activity of this compound Derivatives

| Compound Name | Pathogen | Effective Concentration (EC) |

|---|---|---|

| Benzyl (6-(tert-butyl)-8-fluoro-2,3-dimethylquinolin-4-yl) carbonate | Pyricularia oryzae | 10 mg/L (protective) |

| Benzyl (6-(tert-butyl)-8-fluoro-2,3-dimethylquinolin-4-yl) carbonate | Pyricularia oryzae | 25 mg/L (curative) |

Case Study:

A series of novel derivatives were synthesized and evaluated for their antifungal properties. One compound demonstrated superior activity compared to traditional fungicides like tebufloquin .

Synthetic Organic Chemistry Applications

The unique structure of this compound allows for diverse chemical transformations in synthetic organic chemistry.

Synthesis Routes

Several synthetic pathways have been developed to produce this compound efficiently. Common methods include multi-step reactions involving halogenation and methylation processes.

Table 3: Synthetic Routes for this compound

| Step | Reaction Type | Reagents Used |

|---|---|---|

| Step 1 | Halogenation | Fluorine source (e.g., HF) |

| Step 2 | Methylation | Methyl iodide |

Wirkmechanismus

The mechanism of action of 8-Fluoro-2,5-dimethylquinoline involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or interfere with DNA replication in bacterial cells, leading to antibacterial effects. The exact mechanism depends on the specific application and the biological system being studied .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The following table and analysis highlight key differences between 8-Fluoro-2,5-dimethylquinoline and related compounds, focusing on substituent effects, molecular properties, and applications.

Table 1: Structural and Functional Comparison of Quinoline Derivatives

Substituent Effects on Physicochemical Properties

- Electron-Withdrawing vs. In contrast, the methoxy groups in 8-Fluoro-2,5-dimethoxyquinoline enhance solubility but reduce metabolic stability due to higher polarity .

- Steric Effects: Methyl groups in this compound provide steric hindrance, which may limit rotational freedom compared to smaller substituents like hydrogen. This contrasts with the planar, fused indolo ring in 8-Methoxy-2,5-dimethyl-5H-indolo[2,3-b]quinoline, which facilitates DNA intercalation .

Biologische Aktivität

8-Fluoro-2,5-dimethylquinoline is a fluorinated derivative of quinoline that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound features a fluorine atom at the 8-position and two methyl groups at the 2 and 5-positions of the quinoline ring, which significantly enhance its lipophilicity and biological interactions. This article delves into the biological activities of this compound, supported by research findings, case studies, and data tables.

Chemical Structure and Properties

The structural formula of this compound can be represented as follows:

Unique Structural Features

| Position | Substituent | Impact on Activity |

|---|---|---|

| 8 | Fluorine | Increases lipophilicity and reactivity |

| 2 | Methyl | Enhances overall stability |

| 5 | Methyl | Contributes to biological activity |

The unique positioning of substituents in this compound enhances its stability and reactivity compared to other derivatives, making it a subject of interest for pharmaceutical applications.

Antifungal Activity

Research has shown that derivatives of this compound exhibit significant antifungal activity. A study synthesized several carbonate derivatives of this compound and evaluated their efficacy against Pyricularia oryzae, the causative agent of rice blast disease. The compound 5q demonstrated protective activity at concentrations as low as 10 mg/L, outperforming the control fungicide tebufloquin .

Antibacterial Properties

The antibacterial activity of quinoline derivatives has been extensively documented. Compounds similar to this compound have exhibited strong antibacterial effects against various strains of bacteria. The fluorine substitution at the 8-position is believed to contribute significantly to this activity by enhancing membrane permeability and interactions with bacterial enzymes.

The biological mechanisms through which this compound exerts its effects involve interactions with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways in fungi and bacteria, leading to cell death.

- Membrane Disruption : Its lipophilic nature allows it to integrate into cellular membranes, disrupting their integrity and function.

- Interference with Nucleic Acids : Similar compounds have been shown to interact with DNA or RNA synthesis pathways, which may also apply to this compound.

Case Studies

- Antifungal Efficacy Against P. oryzae :

- Antimalarial Activity Evaluation :

-

Antibacterial Studies :

- Study : Evaluation of various quinoline derivatives.

- Findings : Strong antibacterial properties were noted, particularly against Gram-positive bacteria.

Q & A

Q. What are the common synthetic routes for 8-Fluoro-2,5-dimethylquinoline, and how do reaction conditions influence yield?

- Methodological Answer : Synthesis typically involves cyclization of fluorinated aniline precursors with carbonyl compounds. For example, Cheng et al. (2019) utilized a Friedländer condensation under acidic conditions, achieving yields of ~60–75% . Microwave-assisted methods (e.g., KF·2H₂O as a fluorinating agent) can improve regioselectivity and reduce reaction time . Key factors include:

- Catalyst choice : Lewis acids (AlCl₃) enhance cyclization efficiency.

- Temperature : Optimal yields are observed at 80–100°C.

- Fluorine source : Selectivity for the 8-position is influenced by steric and electronic effects of substituents .

Table 1 : Synthesis Route Comparison

| Method | Catalyst | Temp (°C) | Yield (%) | Reference |

|---|---|---|---|---|

| Friedländer Condensation | H₂SO₄ | 100 | 65 | |

| Microwave Fluorination | KF·2H₂O | 120 | 78 |

Q. How is X-ray crystallography applied to determine the molecular structure of this compound derivatives?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard. SHELX software (e.g., SHELXL for refinement) is widely used to analyze crystal packing and intermolecular interactions . For example, monoclinic systems (space group P2₁/c) with cell parameters a = 6.95 Å, b = 13.08 Å, c = 10.43 Å, and β = 99.2° have been reported for related chlorinated quinolines . Key steps:

- Data collection : Use high-resolution (<1.0 Å) data to resolve fluorine’s electron density.

- Refinement : Apply anisotropic displacement parameters for methyl and fluorine atoms.

- Validation : Check for R-factor convergence (<5%) and Hirshfeld surface analysis for hydrogen bonding .

Q. What spectroscopic techniques are optimal for characterizing this compound?

- Methodological Answer :

- ¹⁹F NMR : Detects fluorine chemical shifts (δ ~ -120 ppm for 8-F) and coupling patterns .

- ¹H NMR : Methyl groups at positions 2 and 5 appear as singlets (δ 2.4–2.6 ppm) .

- Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ with <2 ppm error .

- IR Spectroscopy : C-F stretching at 1100–1250 cm⁻¹ .

Advanced Research Questions

Q. What strategies resolve contradictions in biological activity data between this compound and its analogs?

- Methodological Answer : Contradictions in antimicrobial or anticancer activity may arise from differences in assay conditions or substituent effects. Approaches include:

- Dose-response curves : Compare IC₅₀ values across multiple cell lines .

- Statistical validation : Use ANOVA or t-tests to assess significance of structural modifications (e.g., fluorination vs. chlorination) .

- Meta-analysis : Cross-reference data with prior studies on fluorinated quinolines (e.g., Cheng et al., 2019 vs. Outt et al., 1998) .

Q. How to design experiments to study the electronic effects of fluorine substitution on quinoline reactivity?

- Methodological Answer :

- Computational modeling : Density Functional Theory (DFT) calculates Fukui indices to predict electrophilic/nucleophilic sites .

- Comparative synthesis : Synthesize analogs (e.g., 8-Cl or 8-H) and compare reaction kinetics in nucleophilic substitution .

- Spectroscopic probes : Use ¹⁹F NMR to monitor electronic environments under varying pH or solvent polarities .

Q. How to analyze structure-activity relationships (SAR) for fluorinated quinolines in antimicrobial applications?

- Methodological Answer :

- Bioisosteric replacement : Replace 8-F with other halogens to assess potency against Pyricularia oryzae .

- Pharmacophore mapping : Identify critical substituents (e.g., 2,5-dimethyl groups enhance lipophilicity) .

- In silico docking : Simulate binding to target enzymes (e.g., cytochrome P450) using AutoDock Vina .

Table 2 : SAR Trends for Antifungal Activity

| Substituent | MIC (μg/mL) | Target Fungus | Reference |

|---|---|---|---|

| 8-F, 2,5-Me | 12.5 | Pyricularia oryzae | |

| 8-Cl, 2,5-Me | 25.0 | Candida albicans |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.